Tetrazine-Ph-acid

説明

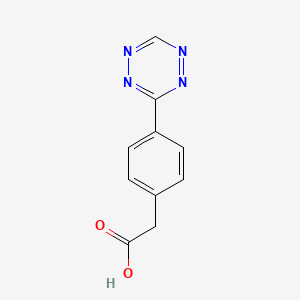

Structure

3D Structure

特性

IUPAC Name |

2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKKTFIAUAYGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tetrazine-Ph-Acid for Bioorthogonal Chemistry

Introduction

In the rapidly evolving fields of chemical biology and drug development, the need for precise and efficient molecular tools is paramount. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable technique.[1] At the forefront of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[2][3][4] This reaction is noted for its exceptionally fast kinetics and high specificity.[2][3]

This guide focuses on a key reagent in this field: This compound (also referred to as 4-(1,2,4,5-tetrazin-3-yl)benzoic acid). This molecule contains the highly reactive tetrazine ring essential for the IEDDA reaction and a carboxylic acid functional group, which allows for its straightforward conjugation to a wide variety of biomolecules, including proteins, antibodies, and peptides, through stable amide bond formation.[2][] Its utility is particularly prominent in the construction of antibody-drug conjugates (ADCs), the development of PROTACs (PROteolysis TArgeting Chimeras), and advanced in vivo imaging applications.[2][6][7] This document provides a comprehensive overview of its properties, applications, and detailed protocols for its use.

Core Properties and Characteristics

This compound is a solid, typically red, crystalline compound. The defining features of the molecule are the phenyl group, which provides a degree of stability to the tetrazine ring, and the terminal carboxylic acid, which serves as a versatile chemical handle for conjugation.[]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its performance in the IEDDA reaction. These parameters are crucial for designing and optimizing bioconjugation experiments.

| Property | Value | Notes |

| Chemical Formula | C10H8N4O2 | [8][9] |

| Molecular Weight | 216.2 g/mol | [8] |

| Purity | >95% - 98% (typically by HPLC) | [8][9] |

| Appearance | Red solid/crystalline powder | [8][9] |

| Solubility | Soluble in DMSO, DMF, THF, MeOH | [9][10] |

| Storage Conditions | -20°C, desiccated for long-term stability | [7][9][10] |

| Second-Order Rate Constant (k₂) with TCO | Up to ~30,000 M⁻¹s⁻¹ | This rapid kinetic profile allows for efficient labeling within minutes at low micromolar concentrations. The rate is among the fastest reported for bioorthogonal reactions.[9][11][12] |

| Optimal Reaction pH | 6.0 - 9.0 | The ligation is robust and efficient across a broad range of physiological pH values.[11][13][14] |

Key Applications in Research and Drug Development

The unique combination of rapid, specific reactivity and a versatile conjugation handle makes this compound a powerful tool for several advanced applications.

-

Antibody-Drug Conjugates (ADCs): this compound can be conjugated to an antibody after activation of its carboxyl group. The resulting tetrazine-functionalized antibody can then be precisely linked to a TCO-modified cytotoxic drug payload. This "pre-targeting" approach separates the tumor targeting and drug delivery steps, potentially improving the therapeutic window.[2][6]

-

PROTAC Synthesis: It serves as a linker component in the synthesis of PROTACs.[6][7] The tetrazine moiety allows for the efficient click-ligation of the two key ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase to induce protein degradation.[7]

-

Pretargeted Live-Cell and In Vivo Imaging: In pretargeting strategies, a TCO-modified targeting vector (e.g., an antibody) is administered first and allowed to accumulate at the target site and clear from circulation. Subsequently, a smaller, rapidly clearing tetrazine-linked imaging agent (e.g., a fluorophore or radiolabel) is administered, which quickly "clicks" to the pre-localized TCO-antibody, significantly enhancing the target-to-background signal ratio.[2][3][15]

-

Protein Labeling and Modification: The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins, enabling site-specific or stochastic labeling for a variety of downstream applications, including fluorescence microscopy and functional studies.[11][16][17][18]

Reaction Mechanisms and Experimental Workflows

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core of this compound's utility is the IEDDA cycloaddition. The electron-deficient tetrazine (diene) reacts rapidly with an electron-rich or, more commonly, a strained dienophile like trans-cyclooctene (TCO). This reaction is irreversible and forms a stable dihydropyrazine (B8608421) product, releasing nitrogen gas (N₂) as the sole byproduct.[1]

General Workflow for Antibody-Drug Conjugate (ADC) Formation

This diagram illustrates a typical workflow for constructing an ADC using this compound in a pretargeting context. The process involves functionalizing the antibody and the drug separately before the final bioorthogonal ligation.

Detailed Experimental Protocols

Protocol: Labeling a Protein with this compound via Amine Coupling

This protocol details the covalent attachment of this compound to primary amines (e.g., surface-exposed lysine residues) on a target protein.

Materials and Reagents:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS or HEPES, pH 7.2-8.0)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[11]

-

Immediately before use, prepare a 10 mg/mL stock solution of EDC in ultrapure water.[11]

-

Immediately before use, prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in ultrapure water.[11]

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (buffers containing Tris or glycine (B1666218) will interfere with the reaction).[10]

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine a 20- to 50-fold molar excess of this compound (relative to the protein) with an equimolar amount of both EDC and NHS/Sulfo-NHS.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step creates an amine-reactive NHS ester in situ.

-

-

Conjugation to Protein:

-

Add the activated tetrazine solution directly to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[11] The optimal molar ratio of tetrazine to protein should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL).

-

-

Purification of Tetrazine-Labeled Protein:

-

Remove the excess, unreacted this compound and crosslinking reagents using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[10][11]

-

Collect the protein-containing fractions. The concentration can be determined via a BCA assay or by measuring absorbance at 280 nm. The incorporation of the tetrazine can be confirmed by measuring its characteristic absorbance (around 520-540 nm).[14]

-

Protocol: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol describes the "click" reaction between the newly synthesized tetrazine-labeled protein and a TCO-modified molecule (e.g., a fluorophore, small molecule drug, or peptide).

Procedure:

-

Prepare Solutions:

-

Dissolve the purified tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[10]

-

Prepare a stock solution of the TCO-functionalized molecule in an appropriate solvent (e.g., DMSO).

-

-

Ligation Reaction:

-

Add a 1.5- to 5-fold molar excess of the TCO-modified molecule to the solution of the tetrazine-labeled protein.[10][11]

-

Incubate the reaction for 30-60 minutes at room temperature.[10][11] The reaction is typically very fast and often complete within this timeframe.[11] For live-cell labeling, incubation can occur directly in the cell culture medium.

-

-

Purification (Optional):

-

If necessary, remove any unreacted TCO-modified molecule using a desalting column or dialysis, especially if the small molecule could interfere with downstream assays.[10]

-

Conclusion

This compound is a cornerstone reagent in the field of bioorthogonal chemistry. Its combination of high stability, rapid and specific reactivity with TCO partners, and a versatile carboxylic acid handle makes it an invaluable tool for researchers in basic science and translational medicine.[2][] The ability to efficiently construct complex biomolecular conjugates under physiological conditions enables sophisticated applications in drug delivery, diagnostics, and cellular imaging, driving innovation and discovery.[2][] Careful consideration of the quantitative parameters and adherence to optimized protocols, as outlined in this guide, will ensure its successful implementation in a wide range of experimental contexts.

References

- 1. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. gce4all.oregonstate.edu [gce4all.oregonstate.edu]

- 17. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 18. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid (Tetrazine-Ph-acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, a key reagent in the field of bioconjugation and drug development. This document details its chemical structure, reactivity, stability, and solubility, supported by quantitative data and experimental protocols. Furthermore, this guide presents visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its application.

Core Chemical Properties

4-(1,2,4,5-tetrazin-3-yl)benzoic acid, commonly referred to as Tetrazine-Ph-acid, is a bifunctional molecule featuring a highly reactive tetrazine ring and a carboxylic acid handle for further functionalization.[1] Its unique properties make it an invaluable tool for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1]

Physicochemical Data

A summary of the key physicochemical properties of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1380500-92-4 | [1] |

| Molecular Formula | C₁₀H₈N₄O₂ | [1] |

| Molecular Weight | 216.20 g/mol | [1] |

| Appearance | Pink to red solid | [1] |

| Purity | >95% (HPLC) | [1] |

| Solubility | Soluble in DMSO, DMF, THF, MeOH | [1] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [1] |

Reactivity and Kinetics

The hallmark of this compound is its exceptionally fast reaction kinetics in iEDDA reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO). This bioorthogonal reaction is characterized by its high specificity and efficiency under physiological conditions.[1][2]

The reactivity of the tetrazine ring is influenced by the electronic nature of its substituents. Electron-withdrawing groups tend to increase the rate of the iEDDA reaction, while electron-donating groups decrease it. The hydrogen substitution on the tetrazine ring of this particular compound contributes to its high reactivity.[1]

| Reaction | Dienophile | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |

| iEDDA Cycloaddition | trans-cyclooctene (TCO) | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C | [2] |

Stability

The stability of tetrazine derivatives is a critical consideration for their application in biological systems. Generally, there is a trade-off between reactivity and stability; more reactive tetrazines tend to be less stable in aqueous environments. Tetrazines with electron-donating substituents are generally more stable than those with electron-withdrawing groups.[1]

| Medium | Conditions | Stability | Reference(s) |

| PBS (pH 7.4) | 37°C, 14 hours | Generally stable, with some degradation observed for electron-withdrawing substituted tetrazines. | [1] |

| Fetal Bovine Serum (FBS) | 37°C, 10 hours | Less stable than in PBS; stability correlates with the electronic properties of the substituents. | [1] |

Experimental Protocols

Synthesis of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid

This protocol is adapted from the literature for the synthesis of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid.[1]

Materials:

-

4-cyanobenzoic acid

-

Formamidine (B1211174) acetate

-

Hydrazine (B178648) hydrate

-

Sulfur

-

Sodium nitrite (B80452) (NaNO₂)

-

Acetic acid

-

Solvents for purification (e.g., for HPLC)

Procedure:

-

A mixture of 4-cyanobenzoic acid, formamidine acetate, hydrazine hydrate, and elemental sulfur is reacted at room temperature for approximately 22 hours.

-

The resulting dihydrotetrazine intermediate is then oxidized by the addition of sodium nitrite in acetic acid at 0°C for 30 minutes.

-

The crude product is purified by washing with ethanol and filtration. Further purification can be achieved using high-performance liquid chromatography (HPLC).

Characterization:

-

¹H NMR (500 MHz, DMSO-d₆): δ 10.66 (s, 1H), 8.62 (d, J = 8.5 Hz, 2H), 8.22 (d, J = 8.0 Hz, 2H).[1]

-

¹³C NMR (125 MHz, DMSO-d₆): δ 166.58, 164.98, 158.16, 135.62, 134.22, 130.11, 127.88.[1]

-

HRMS (ESI): m/z calculated for [C₉H₅N₄O₂]⁻: 201.0418; found: 201.0416.[1]

General Protocol for Tetrazine-TCO Bioconjugation

This protocol provides a general workflow for the conjugation of a tetrazine-functionalized molecule (e.g., this compound activated as an NHS ester) to a TCO-modified protein.

Materials:

-

TCO-modified protein

-

Tetrazine-NHS ester

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Spin desalting columns

Procedure:

-

Protein Preparation: Ensure the TCO-modified protein is in a suitable buffer, such as PBS at pH 7.4. If the buffer contains primary amines, a buffer exchange is necessary.

-

Tetrazine-NHS Ester Preparation: Prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the Tetrazine-NHS ester solution to the TCO-modified protein solution. The molar ratio of tetrazine to protein should be optimized but is typically in the range of 1.05 to 1.5 molar equivalents.

-

Incubation: Incubate the reaction mixture at room temperature with gentle mixing. The reaction is typically rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Remove the excess, unreacted tetrazine using a spin desalting column.

Visualizations

Experimental Workflow: Pre-targeted Live Cell Imaging

This workflow illustrates a two-step "pre-targeting" strategy for live-cell imaging, which minimizes background fluorescence from unbound probes.

Signaling Pathway: PROTAC-mediated Protein Degradation

This compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

References

- 1. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Tetrazine-Ph-acid

This technical guide provides a comprehensive overview of the synthesis and purification of Tetrazine-Ph-acid, a critical reagent in bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document details experimental protocols, quantitative data, and logical workflows to ensure successful preparation and application of this versatile molecule.

This compound is an alkyl chain-based PROTAC linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] As a click chemistry reagent, it features a tetrazine group that readily participates in inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing strained dienophiles like trans-cyclooctene (B1233481) (TCO).[1] This bioorthogonal reaction is characterized by its rapid kinetics and high specificity, making it ideal for applications in complex biological environments. The molecular formula for this compound is C10H8N4O2, with a molecular weight of 216.2 g/mol .[2] Commercially available this compound typically has a purity of 98%.[2]

Synthesis of this compound

Experimental Protocol: Synthesis

Materials and Reagents:

-

4-cyanobenzoic acid

-

3-mercaptopropionic acid

-

Sodium nitrite (B80452) (NaNO2)

-

Hydrochloric acid (HCl)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Formation of the Dihydrotetrazine Intermediate:

-

In a round-bottom flask, dissolve 4-cyanobenzoic acid (1 equivalent) in a minimal amount of a suitable organic solvent like dichloromethane (DCM).

-

Add 3-mercaptopropionic acid (3 equivalents) to the solution.

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add hydrazine hydrate (1 equivalent) dropwise to the reaction mixture while stirring under an inert atmosphere.

-

Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Oxidation to this compound:

-

Once the formation of the dihydrotetrazine intermediate is complete, cool the reaction mixture in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2, 2-3 equivalents) to the mixture.

-

Acidify the reaction by the dropwise addition of hydrochloric acid (2 M) until the solution becomes acidic (pH ~2-3). A color change to bright pink or red is indicative of tetrazine formation.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any residual catalyst. A multi-step purification strategy is often necessary to achieve high purity.

Experimental Protocol: Purification

1. Column Chromatography:

-

The crude product is first subjected to silica gel column chromatography.

-

A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the desired compound.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.

2. Recrystallization or High-Performance Liquid Chromatography (HPLC):

-

For achieving higher purity, the product obtained from column chromatography can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Alternatively, preparative reverse-phase HPLC can be employed for final purification. A gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA) is a common mobile phase.

-

The purified product is then lyophilized to remove the HPLC solvents, yielding the final product as a solid.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a structurally similar benzoic acid-substituted tetrazine, which can be considered indicative for the synthesis of this compound.

| Parameter | Value | Reference |

| Reaction Time | 90 minutes (at 80°C) | [3] |

| Yield | 3% | [3] |

| Purity (Commercial) | 98% | [2] |

Characterization Data

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the phenyl ring and potentially the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the tetrazine ring, the phenyl ring, and the carboxyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

| UV-Vis Spectroscopy | Characteristic absorbance maxima for the tetrazine chromophore (typically around 520-540 nm). |

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the synthesis, purification, and application of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Inverse electron demand Diels-Alder (iEDDA) reaction.

References

The Core Mechanism of Tetrazine-Ph-Acid: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Tetrazine-Ph-acid, a critical component in the landscape of bioorthogonal chemistry and targeted therapeutics. This document provides a detailed examination of its chemical reactivity, applications in drug delivery and targeted protein degradation, and the experimental protocols necessary for its implementation in a research setting.

Introduction: The Role of this compound in Bioorthogonal Chemistry

This compound is an alkyl chain-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] Its primary function lies in its ability to participate in "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][4] This highly efficient and specific reaction occurs between the tetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) group.[1][2][4] The bioorthogonal nature of this reaction—meaning it can proceed within a complex biological environment without interfering with native biochemical processes—makes this compound an invaluable tool for in vivo applications.[5][6]

The key advantage of the tetrazine-TCO ligation is its exceptionally fast reaction kinetics and the formation of a stable dihydropyridazine (B8628806) product with the release of nitrogen gas as the only byproduct.[7] This "click-to-release" strategy is leveraged to activate prodrugs, release therapeutic payloads at specific sites, or assemble molecular complexes within living systems.[8][9][10]

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The fundamental mechanism of action of this compound is the iEDDA cycloaddition reaction. This process involves the [4+2] cycloaddition of the electron-deficient tetrazine ring with an electron-rich dienophile, such as TCO.

Upon reaction, a dihydropyridazine intermediate is formed, which can then undergo tautomerization.[9][11] This rearrangement is often the key step for the release of a tethered cargo molecule, particularly in "click-to-release" applications. The rate and efficiency of this release can be significantly influenced by the pH of the surrounding environment.

The Role of pH and Acid Catalysis

Mechanistic studies have revealed a profound sensitivity of the post-ligation release mechanism to pH.[8] Acidic conditions can enhance the rate of tautomerization of the dihydropyridazine intermediate, thereby accelerating the release of the cargo.[8][9] This property is particularly advantageous for targeted drug delivery to the acidic tumor microenvironment.[9] Tetrazines functionalized with a carboxylic acid group, such as this compound, can act as intramolecular catalysts, further promoting this acid-enhanced release.[8][9] This intramolecular acid catalysis can lead to a more rapid and complete release of the active molecule compared to non-acid-functionalized tetrazines.[8]

Application in PROTACs for Targeted Protein Degradation

A primary application of this compound is in the construction of PROTACs.[1][2][4] PROTACs are bifunctional molecules that consist of a ligand for an E3 ubiquitin ligase and a ligand for a target protein, connected by a linker.[1] By bringing the target protein into proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound serves as a component of the linker, facilitating the conjugation of the two ligand moieties.

Quantitative Data on Tetrazine-TCO Ligation Kinetics

The reaction kinetics of the iEDDA reaction are a critical parameter for in vivo applications. The second-order rate constants (k₂) for the reaction between various tetrazines and TCO have been determined, highlighting the rapid nature of this bioorthogonal ligation. High rate constants are a strong indicator of successful pretargeting in vivo.[12]

| Tetrazine Scaffold | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene | Aqueous | 37 | 73,000 | [12] |

| Mono-aryl-s-tetrazine | trans-cyclooctene | PBS (pH 7) | 22 | 880 ± 10 | [13] |

| Dimethyl-tetrazine | axial TCO derivative | Not Specified | Not Specified | 0.54 | [11] |

| Dipyridyl-tetrazine | axial TCO derivative | Not Specified | Not Specified | 57.70 | [11] |

Note: The specific rate constant for this compound was not explicitly found in the provided search results, but the data for structurally similar tetrazines indicate a range of reactivities dependent on their substituents.

Experimental Protocols

General Protocol for Protein Labeling via Tetrazine-TCO Ligation

This protocol describes the general steps for conjugating a tetrazine-labeled protein with a TCO-functionalized molecule.[7][14]

Materials:

-

Tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[14]

-

TCO-modified molecule of interest.

-

Anhydrous DMSO.

-

Desalting column (e.g., NAP-5 or PD-10) or dialysis equipment for purification.[14][15]

Procedure:

-

Reagent Preparation:

-

Ligation Reaction:

-

Add a 1.5- to 5-fold molar excess of the TCO-modified molecule stock solution to the solution of the tetrazine-labeled protein.[14] The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.[14] The reaction is typically very fast and can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance between 510 and 550 nm.[7]

-

-

Purification:

-

If necessary, purify the resulting conjugate to remove unreacted TCO-molecule using a desalting column or dialysis.[14]

-

For Desalting Column:

-

-

Characterization:

-

Analyze the purified conjugate by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm successful ligation.[14]

-

Conclusion

This compound represents a sophisticated chemical tool with a well-defined mechanism of action centered on the inverse-electron-demand Diels-Alder reaction. Its utility in constructing PROTACs and other targeted drug delivery systems is underscored by the bioorthogonality and rapid kinetics of its ligation chemistry. The influence of pH on the post-ligation release of cargo molecules offers an additional layer of control, enabling environment-specific activation. The experimental protocols provided herein offer a foundation for the practical application of this compound in research and development, paving the way for novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. broadpharm.com [broadpharm.com]

- 8. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Tetrazine-Ph-acid bioorthogonal reactivity

An In-Depth Technical Guide to Tetrazine-Ph-acid Bioorthogonal Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone technology.[1][2] Its exceptional reaction kinetics and high specificity make it an invaluable tool for in vivo imaging, drug delivery, and diagnostics.[1][3][4] The choice of the tetrazine derivative is critical, as substituents on the tetrazine ring significantly influence reactivity, stability, and hydrophilicity.[1][5] this compound is a specific derivative that contains a phenyl group and a carboxylic acid functionality, offering a versatile platform for bioorthogonal applications. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with this compound and related tetrazine derivatives.

Core Concepts: The Tetrazine-TCO Ligation

The foundation of tetrazine linker chemistry lies in the iEDDA reaction, a [4+2] cycloaddition between an electron-deficient tetrazine (diene) and an electron-rich, strained trans-cyclooctene (dienophile).[6][7] This reaction is exceptionally rapid and selective, proceeding efficiently under physiological conditions without the need for a catalyst.[2][6][7] The reaction is a two-step process initiated by the cycloaddition, which is followed by a retro-Diels-Alder reaction that releases dinitrogen gas as the sole byproduct, irreversibly driving the reaction forward.[2][7]

Reaction mechanism of the Tetrazine-TCO ligation.

Key Characteristics of Tetrazine Derivatives

The reactivity and stability of the tetrazine core are heavily influenced by its substituents.

-

Reactivity : Electron-withdrawing groups attached to the tetrazine ring increase the rate of the iEDDA reaction by lowering the energy of the LUMO of the tetrazine.[5] Conversely, electron-donating groups slow down the cycloaddition.[5] Hydrogen-substituted tetrazines often exhibit faster kinetics than predicted, suggesting that sterics also play a significant role.[5]

-

Stability : The stability of tetrazines in aqueous media is a critical factor for in vivo applications.[8] Generally, tetrazines with electron-donating groups are more stable, while those with strong electron-withdrawing groups show lower stability.[5][9] Some highly reactive tetrazines can degrade in biological media over time.[1][8]

-

The Role of the Phenyl and Acid Groups : In this compound, the phenyl group provides a scaffold for further functionalization. The carboxylic acid moiety offers a convenient handle for conjugation to amine-containing biomolecules via standard EDC/NHS chemistry.[10] The acidic group can also enhance water solubility. Furthermore, acid-functionalized tetrazines have been shown to enhance and accelerate "click-to-release" applications, particularly in acidic environments.[11]

Quantitative Data Summary

The following tables summarize key performance indicators for various tetrazine derivatives based on available experimental data.

Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of Tetrazine Derivatives with TCO

| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| H-Tetrazine | TCO | up to 30,000 | PBS, 37°C | [1][5] |

| 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | 26,000 | PBS, 37°C | [1] |

| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 | 9:1 Methanol/Water | [1][2] |

| Phenyl-Tetrazine | TCO | ~1,000 | Not specified | [1] |

| Methyl-substituted tetrazine | TCO-PEG₄ | 463 | PBS, 37°C | [1] |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz) | TCO-OH | 210 | PBS, pH 7.4, 37°C | [1] |

| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified |[1][3] |

Note: The reactivity of this compound is expected to be in a similar range to other phenyl-substituted tetrazines. The specific dienophile and reaction conditions significantly impact the rate constant.

Table 2: Stability of Tetrazine Derivatives in Biological Media

| Tetrazine Derivative | Conditions | Stability | Reference |

|---|---|---|---|

| Alkyl substituted tetrazines | PBS, pH 7.4, 37°C | High stability (>96% remaining after 10h) | [5] |

| Hydrogen substituted tetrazines | PBS, pH 7.4, 37°C | Good balance of stability and reactivity | [5] |

| Electron-withdrawing group tetrazines | PBS, pH 7.4, 37°C | Lower stability | [5] |

| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C | Unstable (60-85% degraded after 12h) | [9][12] |

| Pyridyl and Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | More stable (>75% remaining after 12h) | [9][12] |

| Dipyridyl-substituted tetrazine | Cell lysate, 37°C | Highly susceptible to degradation (100% degradation after 24h) |[8] |

Applications in Research and Drug Development

The unique properties of the tetrazine ligation have led to its widespread adoption in various fields.

Bioconjugation and Protein Labeling

This compound and its derivatives are commonly used for the site-specific labeling of proteins and other biomolecules.[13][14][15] This is typically achieved by first modifying the biomolecule with a TCO group, followed by the addition of the tetrazine-conjugated payload. The carboxylic acid on this compound allows for its activation as an NHS-ester for straightforward conjugation to primary amines on a protein.[10]

Experimental workflow for protein bioconjugation.

PROTACs and Targeted Drug Delivery

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[16] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[16] The tetrazine moiety allows for the modular construction of PROTACs via click chemistry. In targeted drug delivery, tetrazine linkers enable the construction of antibody-drug conjugates (ADCs) and nanoparticle-based systems where the drug is released at a specific site.[6][]

"Click-to-Release" Prodrug Activation

A powerful application of tetrazine chemistry is in the design of "click-to-release" prodrugs.[3][6] In this strategy, a therapeutic agent is inactivated by being attached to a TCO or tetrazine moiety.[6] The active drug is released only upon the administration of the complementary bioorthogonal partner.[6] This allows for precise spatiotemporal control over drug activation, minimizing off-target effects.[18] Acid-functionalized tetrazines can enhance the release kinetics, especially at lower pH values characteristic of the tumor microenvironment.[11]

Conceptual diagram of "click-to-release" prodrug activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are generalized protocols for key experiments involving tetrazine derivatives.

Protocol 1: Activation of a Protein with TCO-NHS Ester

Objective: To introduce a TCO moiety onto a protein for subsequent reaction with a tetrazine.

Materials:

-

Protein of interest (1-10 mg/mL)

-

TCO-NHS ester

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Spin desalting columns

Procedure:

-

Prepare Protein: Dissolve the protein in Conjugation Buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[7]

-

Prepare TCO-NHS Ester: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10]

-

Conjugation: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.[10] Incubate for 30-60 minutes at room temperature with gentle mixing.[7][10]

-

Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.[10]

-

Purification: Remove excess, unreacted TCO and quenching reagents using a desalting column equilibrated with PBS.[10]

Protocol 2: Labeling of a Protein with Methyltetrazine-Acid (B608996)

Objective: To conjugate an activated tetrazine to a protein containing primary amines.

Materials:

-

Amine-containing protein (1-10 mg/mL)

-

Methyltetrazine-acid

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: PBS, pH 7.2-7.5

-

Quenching and Purification materials as in Protocol 1.

Procedure:

-

Prepare Reagents: Prepare fresh 10 mM stock solutions of Methyltetrazine-acid, EDC, and Sulfo-NHS in Activation Buffer or water.[10]

-

Activate Methyltetrazine-Acid: In a microcentrifuge tube, combine the methyltetrazine-acid with EDC and Sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:4 (acid:EDC:Sulfo-NHS). Incubate at room temperature for 15-30 minutes to form the NHS-ester.[10]

-

Prepare Protein: Dissolve the protein in Conjugation Buffer as described in Protocol 1.[10]

-

Conjugation: Add the activated methyltetrazine-acid solution to the protein solution. A 10-20 fold molar excess of the activated tetrazine to the protein is a good starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

Quench and Purify: Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the tetrazine-labeled protein.[10]

Protocol 3: Tetrazine-TCO Ligation

Objective: To perform the final click reaction between a tetrazine-labeled molecule and a TCO-labeled molecule.

Materials:

-

Tetrazine-labeled protein (from Protocol 2)

-

TCO-labeled molecule (e.g., from Protocol 1 or a small molecule)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reactant Preparation: Ensure both the tetrazine-labeled and TCO-labeled components are in the Reaction Buffer.

-

Reaction: Mix the two components. A slight molar excess (1.05-1.5 equivalents) of one reactant can be used to drive the reaction to completion.[7]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[10] The reaction is often rapid and can be complete within this timeframe.[10][15]

-

Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[7]

-

Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method (e.g., size-exclusion chromatography).

Protocol 4: Kinetic Analysis by Stopped-Flow Spectrophotometry

Objective: To quantify the second-order rate constant (k₂) of a tetrazine-TCO reaction.

Materials:

-

Tetrazine derivative

-

TCO derivative

-

Reaction Buffer: PBS, pH 7.4

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO).[1][5]

-

Prepare Reaction Solutions: Dilute the stock solutions in the Reaction Buffer to the final desired concentrations. To ensure pseudo-first-order conditions, the TCO derivative should be in at least a 10-fold excess over the tetrazine.[1]

-

Equilibrate: Load the tetrazine and TCO solutions into the separate syringes of the stopped-flow instrument and allow them to equilibrate to the desired temperature (e.g., 37°C) for at least 10 minutes.[5]

-

Measurement: Rapidly mix the two solutions in the instrument's observation cell. Monitor the reaction by following the decrease in the tetrazine's absorbance at its λmax (typically 515-540 nm) over time.[5][9]

-

Data Analysis: Fit the resulting absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).

-

Calculate k₂: Repeat the experiment at several different concentrations of the excess reactant (TCO). Plot the obtained k_obs values against the TCO concentration. The slope of the resulting linear fit will be the second-order rate constant (k₂).[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 18. mdpi.com [mdpi.com]

Stability of Tetrazine-Functionalized Benzoic Acid in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction involving tetrazines has become a cornerstone of bioorthogonal chemistry, enabling precise molecular manipulations in complex biological systems. Among the diverse array of tetrazine derivatives, those functionalized with a phenyl-acid moiety, such as 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, offer a valuable combination of properties for bioconjugation, drug delivery, and molecular imaging. The carboxylic acid group can enhance aqueous solubility and provides a convenient handle for further chemical modifications.[1] However, the successful application of these molecules is critically dependent on their stability in aqueous environments. This technical guide provides an in-depth analysis of the aqueous stability of tetrazine-phenyl-acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Concepts of Tetrazine Stability

The stability of the 1,2,4,5-tetrazine (B1199680) ring is intrinsically linked to its electronic properties. The electron-deficient nature of the tetrazine core, which is fundamental to its rapid reactivity with electron-rich dienophiles, also makes it susceptible to degradation in aqueous media.[2] A key principle governing tetrazine stability is the influence of substituents on the ring's electron density.

-

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the tetrazine ring, such as pyridyl, pyrimidyl, and to a certain extent, a carboxylic acid, generally decrease the stability of the tetrazine.[2][3] This is because they further enhance the electrophilicity of the ring, making it more prone to nucleophilic attack by water or other nucleophiles present in the solution.[2]

-

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the tetrazine ring, such as alkyl groups, tend to increase its stability.[2][4] By making the ring less electron-deficient, they reduce its susceptibility to nucleophilic degradation.

Quantitative Stability Data

The stability of tetrazine derivatives is often quantified by their half-life (t₁/₂) in a given aqueous medium. The following tables summarize available quantitative and qualitative data on the stability of tetrazine-phenyl-acid and related derivatives.

Table 1: Stability of a Mono-substituted Tetrazine Bearing a Benzoic Acid

| Compound | Solvent System | Half-life (t₁/₂) | Temperature | Reference |

| Mono-substituted tetrazine with benzoic acid (Tetrazine 4) | 50% DMSO/H₂O | 15.8 hours | Not Specified | [5][6] |

Table 2: General Stability of Phenyl Tetrazines in Aqueous Buffer

| Compound Type | Substituent Nature | % Remaining after 12h in PBS (pH 7.4) | Temperature | Reference |

| Phenyl tetrazines | Neutral/Weakly donating | > 75% | 37 °C | [3][7] |

Table 3: pH-Dependent Stability of Tetrazines

| pH Range | General Stability | Rationale |

| < 6.5 | Good | Lower concentration of hydroxide (B78521) ions, which act as nucleophiles. |

| 6.5 - 7.5 | Optimal | A good balance for many bioconjugation reactions where stability is sufficient for the reaction to proceed. |

| > 7.5 | Moderate to Low | Increased concentration of hydroxide ions accelerates degradation through nucleophilic attack.[2] |

It is important to note that a phenyl group is generally considered to be a neutral or weakly electron-donating substituent, which contributes to the relatively good stability of phenyl tetrazines.[3][7] However, the addition of a carboxylic acid group to the phenyl ring introduces an electron-withdrawing character, which is expected to reduce the stability compared to an unsubstituted phenyl tetrazine. The extent of this destabilization will depend on the pH of the solution, as the carboxylic acid group (-COOH) deprotonates to a carboxylate (-COO⁻) at pH values above its pKa. The carboxylate is a less electron-withdrawing group than the carboxylic acid.

Experimental Protocols

Accurate assessment of tetrazine stability is crucial for the design and interpretation of experiments. The most common method for monitoring tetrazine degradation is UV-Vis spectroscopy, owing to the characteristic visible absorbance of the tetrazine ring.

Protocol 1: General Procedure for Monitoring Tetrazine Stability by UV-Vis Spectroscopy

This protocol describes a general method for quantifying the degradation of a tetrazine derivative in a buffered aqueous solution over time.

Materials:

-

Tetrazine-Ph-acid derivative

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Aqueous buffers of desired pH values (e.g., phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 9.4)

-

UV-Vis spectrophotometer with temperature control

-

Cuvettes or 96-well clear flat-bottom plates

Procedure:

-

Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO.

-

Prepare Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values. Ensure the buffers are equilibrated to the desired experimental temperature (e.g., 37 °C).

-

Initiate the Stability Study: Dilute the tetrazine stock solution into each pre-warmed buffer to a final concentration that provides a clear absorbance reading in the 515-540 nm range (typically 0.1-0.2 mM).[2] The final concentration of DMSO should be kept low (e.g., ≤1%) to minimize its effect on the stability.

-

Monitor Absorbance: Immediately after dilution, measure the initial absorbance (A₀) of each solution at the λmax of the tetrazine. Continue to measure the absorbance (Aₜ) at regular time intervals (e.g., every hour) for a duration sufficient to observe significant degradation (e.g., 24-48 hours). The measurements should be taken at a constant temperature.

-

Data Analysis:

-

Calculate the percentage of tetrazine remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100.

-

Plot the percentage of remaining tetrazine as a function of time.

-

Determine the half-life (t₁/₂) by identifying the time it takes for the concentration of the tetrazine to decrease by 50%. For first-order degradation kinetics, the half-life can be calculated from the degradation rate constant (k) using the formula: t₁/₂ = ln(2) / k. The rate constant can be obtained from the slope of a plot of ln([Tetrazine]) versus time.

-

Visualizations

Degradation Pathway

The degradation of tetrazines in aqueous solution is believed to proceed primarily through nucleophilic attack, particularly by hydroxide ions in basic conditions.

Caption: A simplified schematic of the proposed degradation pathway of this compound in aqueous solution via nucleophilic attack.

Experimental Workflow

The workflow for a typical stability study involves several key steps, from sample preparation to data analysis.

Caption: A flowchart illustrating the key steps in a typical experimental workflow for assessing the stability of a tetrazine derivative.

pH and Stability Relationship

The stability of this compound is influenced by the pH of the solution, which affects both the concentration of nucleophiles and the electronic properties of the molecule.

Caption: A diagram illustrating the interplay of pH, the ionization state of the carboxylic acid, and the concentration of hydroxide ions on the stability of this compound.

References

- 1. 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | 1345866-65-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. zenodo.org [zenodo.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tetrazine Ligation Chemistry

Audience: Researchers, scientists, and drug development professionals.

Tetrazine ligation has rapidly become a cornerstone of bioorthogonal chemistry, providing a powerful toolkit for the precise and efficient modification of biomolecules in complex biological systems.[1][2][3] Its exceptional reaction speed, high specificity, and biocompatibility have propelled its use in a wide array of applications, from live-cell imaging and diagnostics to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[3][4][5] This technical guide offers a comprehensive overview of the core principles, quantitative data, experimental protocols, and key applications of tetrazine ligation chemistry.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

Tetrazine ligation is a bioorthogonal "click chemistry" reaction, meaning it occurs selectively within a living system without interfering with native biochemical processes.[2][3][6] The chemical foundation of this ligation is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][3][7]

This reaction involves a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (which acts as the diene) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3][8] The mechanism proceeds in two key steps:

-

[4+2] Cycloaddition: The tetrazine and the dienophile rapidly react to form a highly unstable tricyclic intermediate.[1]

-

Retro-Diels-Alder Reaction: This intermediate then undergoes an irreversible retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂).[1]

The release of nitrogen gas is a significant thermodynamic driving force, rendering the reaction irreversible and forming a stable dihydropyridazine (B8628806) product.[1][6] This clean and efficient process requires no catalyst, avoiding the cellular toxicity associated with methods like copper-catalyzed click chemistry.[9][10]

Mechanism of the Tetrazine-TCO IEDDA reaction.

Quantitative Data Presentation

The defining feature of tetrazine ligation is its exceptionally rapid kinetics, which can be tuned based on the electronic properties of the tetrazine and the ring strain of the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally accelerate the reaction.[11][12]

Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |

| Tetrazine Ligation (IEDDA) | Tetrazine + TCO | Up to 10⁶ [9][12] | Extremely fast, catalyst-free, biocompatible, irreversible.[7][9][10] |

| Tetrazine + Norbornene | ~1 - 10³ [13] | Fast, catalyst-free, stable ligation product.[13][14] | |

| Tetrazine + Cyclopropene | Variable, can be very fast | Minimal bioorthogonal handle, suitable for genetic encoding.[5][15] | |

| Strain-Promoted Azide-Alkyne (SPAAC) | Azide + Strained Alkyne | ~10⁻³ - 1 | Catalyst-free but generally slower than tetrazine ligation. |

| Copper-Catalyzed Azide-Alkyne (CuAAC) | Azide + Terminal Alkyne | ~10² - 10⁴ | Fast but requires a cytotoxic copper catalyst, limiting in vivo use. |

| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | The first bioorthogonal reaction, but kinetics are slow for many in vivo applications.[7] |

Table 2: Typical Reaction Parameters for Tetrazine-TCO Ligation

| Parameter | Value | Notes |

| Reaction pH | 6.0 - 9.0[9][16] | The reaction is robust across a wide range of physiological pH values.[9] |

| Temperature | 4°C to 37°C[4][16] | Proceeds efficiently at both room temperature and physiological temperatures. Lower temperatures may require longer incubation.[16] |

| Solvent | Aqueous buffers (e.g., PBS), organic solvents[9][17] | Highly versatile and compatible with both biological media and common organic solvents.[9] |

| Reaction Time | 30 minutes to 2 hours[4][6][16] | The rapid kinetics allow for short reaction times, even at low reactant concentrations.[4][17] |

| Molar Excess | 1.1 to 10 equivalents[12][16] | A slight molar excess of one reactant is often used to drive the reaction to completion.[12] |

| Ligation Efficiency | > 95%[18] | The reaction is highly efficient, typically proceeding to near-quantitative yields.[18] |

Applications in Drug Development and Research

The unique attributes of tetrazine ligation have made it an invaluable tool across numerous scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): Tetrazine chemistry allows for site-specific conjugation, enabling the production of homogenous ADCs with a well-defined drug-to-antibody ratio (DAR).[4][18] This precision improves therapeutic efficacy and safety profiles compared to traditional stochastic conjugation methods.[4][18]

-

Pretargeted Imaging and Therapy: A powerful two-step strategy where a TCO-modified antibody is first administered to accumulate at a target site (e.g., a tumor).[7] Subsequently, a smaller, fast-clearing tetrazine-labeled imaging agent (for PET or SPECT) or therapeutic agent is administered, which rapidly "clicks" onto the antibody.[7][12][19] This approach significantly enhances target-to-background signal and reduces off-target toxicity.[7][12]

-

"Click-to-Release" Prodrug Activation: This innovative strategy uses tetrazine ligation to trigger the release of a therapeutic agent.[20][21] A drug is "caged" with a TCO moiety, rendering it inactive. Upon administration of a tetrazine, the ligation reaction occurs, followed by a self-immolative cleavage that releases the active drug, providing spatiotemporal control over drug activation.[20][21][22]

-

Nanoparticle and Hydrogel Functionalization: Tetrazine ligation is used to modify the surface of nanoparticles for targeted drug delivery and to crosslink polymers to form biocompatible hydrogels for tissue engineering and 3D cell culture.[20][23]

Workflow for pretargeted imaging using Tetrazine-TCO ligation.

Conceptual diagram of "click-to-release" prodrug activation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of tetrazine ligation. The following are generalized protocols for common procedures.

Protocol 1: Protein Activation with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO moiety.[11][12]

-

Protein Preparation: The protein of interest should be in an amine-free buffer (e.g., PBS, pH 7.4-8.0). If the buffer contains primary amines like Tris, a buffer exchange into PBS is required using a spin desalting column.[11]

-

TCO-NHS Ester Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the TCO-NHS ester in an anhydrous solvent like DMSO or DMF.[12]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[12][16] The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[9][11]

-

Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 10 minutes.[12]

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[12]

Protocol 2: Protein Activation with Tetrazine-NHS Ester

This protocol is analogous to Protocol 1 for labeling a protein with a tetrazine moiety.[9][11]

-

Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0) as described above.[11]

-

Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-NHS ester in anhydrous DMSO or DMF.[11]

-

Labeling Reaction: To 100 µg of protein in PBS, add 5 µL of 1 M NaHCO₃. Add the desired molar quantity (e.g., 20 nmol) of the tetrazine-NHS ester.[9][11]

-

Incubation: Incubate the reaction for 60 minutes at room temperature.[9][11]

-

Purification: Purify the tetrazine-activated protein using a spin desalting column.[9]

Protocol 3: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the final ligation step to conjugate the two activated proteins.[6][9]

-

Reaction Setup: Mix the purified TCO-activated protein and the tetrazine-activated protein in PBS, typically in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[6][12]

-

Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation. Incubation time can range from 30 minutes to 2 hours.[4][6]

-

Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by observing the disappearance of its absorbance peak (typically 510-550 nm) using a spectrophotometer.[6][9]

-

Purification: Once the reaction is complete, the resulting protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography (SEC).[4][6]

-

Storage: Store the final conjugate at 4°C or as appropriate for the specific proteins.[6]

Experimental workflow for protein-protein conjugation.

Protocol 4: Determining the Second-Order Rate Constant (k₂)

This protocol describes a general method to quantify reaction kinetics using spectrophotometry.[6]

-

Materials: A tetrazine derivative solution of known concentration, a TCO derivative solution of known concentration (both in a suitable buffer like PBS), and a spectrophotometer. A stopped-flow instrument is recommended for very fast reactions.[6]

-

Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically 510-550 nm). Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[6]

-

Data Acquisition: Mix equal volumes of the tetrazine and TCO solutions of known concentrations in a cuvette and immediately begin recording the absorbance at the tetrazine's λmax over time.

-

Data Analysis: The disappearance of the tetrazine is monitored. The data can be fitted to a second-order rate equation. A plot of 1/[Tetrazine] versus time will yield a linear plot where the slope is equal to the second-order rate constant (k₂).[6]

Conclusion

Tetrazine ligation stands out as a premier bioorthogonal reaction due to its unmatched kinetics, specificity, and biocompatibility.[3][6] It has provided robust solutions for long-standing challenges in bioconjugation, targeted drug delivery, and in vivo imaging.[3][20][24] For researchers, scientists, and drug development professionals, mastering this chemistry opens the door to creating more precise diagnostics, safer and more effective therapeutics, and innovative tools for exploring complex biological systems. The continued evolution of novel tetrazines and dienophiles promises to further expand the remarkable utility of this powerful chemical ligation.[5][19]

References

- 1. benchchem.com [benchchem.com]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Expanding room for tetrazine ligations in the in vivo chemistry toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Tetrazine-Ph-acid in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy for selectively eliminating disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critical to their success, with the linker component playing a pivotal role in dictating the efficacy and pharmacokinetic properties of the final PROTAC. This technical guide delves into the application of Tetrazine-Ph-acid, a versatile linker building block, in the synthesis of PROTACs, providing a comprehensive overview of its properties, detailed experimental protocols, and the underlying principles of its utility.

Core Concepts: The Role of this compound in PROTAC Assembly

PROTACs are comprised of three key components: a ligand that binds to a target protein (the protein of interest, or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not merely a spacer but a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]

This compound stands out as a valuable tool in PROTAC synthesis due to its incorporation of a tetrazine group. This moiety participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of bioorthogonal click chemistry.[1][3][4] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently under mild conditions without interfering with biological processes.[5][6][7]

The general strategy for incorporating this compound into a PROTAC involves a modular, two-step approach. First, the carboxylic acid group of this compound is coupled to an amine-functionalized ligand for either the POI or the E3 ligase via standard amide bond formation. The resulting tetrazine-functionalized intermediate is then reacted with the other ligand, which has been pre-functionalized with a TCO group, through the iEDDA cycloaddition to yield the final PROTAC.[8] This modularity allows for the separate synthesis and purification of the key components, streamlining the overall synthetic process.[8]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.

| Property | Value | Reference |

| Molecular Formula | C10H8N4O2 | [9] |

| Molecular Weight | 216.2 g/mol | [9] |

| Appearance | Solid | [9] |

| Purity | Typically ≥98% | [9] |

| Reactivity | Contains a tetrazine group for iEDDA reactions with TCO and a carboxylic acid for amide bond formation. | [1][] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involved in the synthesis of PROTACs using this compound. These protocols are based on established procedures for similar tetrazine-containing linkers and can be adapted as needed.[8]

Amide Coupling of this compound to an Amine-Functionalized Ligand

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to a ligand (either for the POI or E3 ligase) bearing a primary or secondary amine.

Materials:

-

This compound

-

Amine-functionalized ligand (e.g., POI-NH2 or E3-NH2)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

LC-MS for reaction monitoring

-

Reverse-phase preparative HPLC for purification

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

-

To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

In a separate vial, dissolve the amine-functionalized ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the amine-functionalized ligand to the activated this compound mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by reverse-phase preparative HPLC to obtain the tetrazine-functionalized ligand.

-

Confirm the identity and purity of the product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

TCO-Tetrazine Ligation to Form the Final PROTAC

This protocol outlines the inverse electron demand Diels-Alder cycloaddition between the tetrazine-functionalized ligand and a TCO-functionalized partner ligand.

Materials:

-

Tetrazine-functionalized ligand (from Protocol 1)

-

TCO-functionalized ligand (e.g., TCO-POI or TCO-E3)

-

Suitable solvent (e.g., DMF or DMSO)

-

LC-MS for reaction monitoring

-

Reverse-phase preparative HPLC for purification

Procedure:

-

Dissolve the TCO-functionalized ligand (1.0 equivalent) in a suitable solvent such as DMF or DMSO.

-

To this solution, add the tetrazine-functionalized ligand (1.0 to 1.2 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.

-

Monitor the reaction progress by LC-MS, observing the disappearance of the reactants and the appearance of the desired PROTAC product peak.

-

Once the reaction is complete, purify the crude product by reverse-phase preparative HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

-

Characterize the final PROTAC using HRMS and NMR to confirm its identity and purity.

PROTAC-Mediated Protein Degradation: A Visualized Pathway

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the key steps in this process.

Caption: Signaling pathway of PROTAC-induced targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a systematic process that involves synthesis, purification, and biological evaluation. The following diagram outlines a typical workflow.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Quantitative Data for PROTAC Evaluation

The successful development of a PROTAC is contingent on rigorous quantitative evaluation. The following tables summarize key parameters that should be assessed.

Table 1: Synthesis and Characterization

| Parameter | Typical Range/Method | Purpose |

| Yield (Amide Coupling) | 40-80% | To assess the efficiency of the first key synthetic step. |

| Yield (TCO Ligation) | >90% | To confirm the high efficiency of the click chemistry reaction. |

| Purity (Final PROTAC) | >95% (by HPLC) | To ensure the biological assays are performed with a pure compound. |

| Identity Confirmation | HRMS, ¹H & ¹³C NMR | To verify the chemical structure of the synthesized PROTAC. |

Table 2: Key Parameters for PROTAC Evaluation

| Parameter | Description | Typical Assay | Desired Outcome |

| Binding Affinity (POI) | The strength of the interaction between the PROTAC and the target protein. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Low nM to µM Kd |

| Binding Affinity (E3 Ligase) | The strength of the interaction between the PROTAC and the E3 ligase. | SPR, ITC | Low nM to µM Kd |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western | Low nM range |